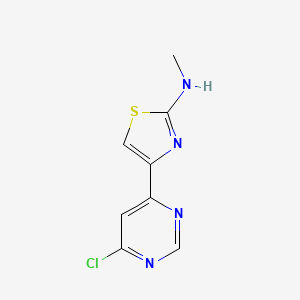![molecular formula C12H20N2O5S B3033249 Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007921-36-9](/img/structure/B3033249.png)
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
描述
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a chemical compound with the molecular formula C12H20N2O5S and a molecular weight of 304.3626 g/mol . This compound is characterized by its thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of tert-butylamino and carbonyl groups further adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of appropriate thiazolane precursors with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolane ring and tert-butylamino group allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- Dimethyl 3-[(methylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[(ethylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[(isopropylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
Uniqueness
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to the presence of the bulky tert-butylamino group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds with smaller substituents.
属性
IUPAC Name |
dimethyl 3-(tert-butylcarbamoyl)-1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-12(2,3)13-11(17)14-7(9(15)18-4)6-20-8(14)10(16)19-5/h7-8H,6H2,1-5H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKJHAIDSWRPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C(CSC1C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



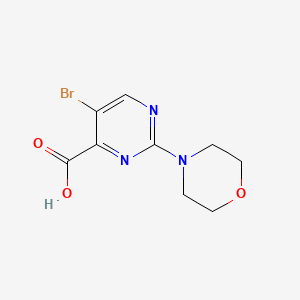
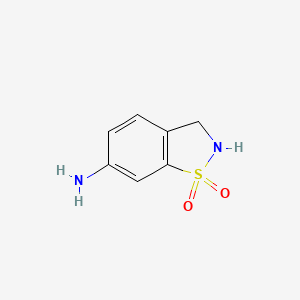
![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)
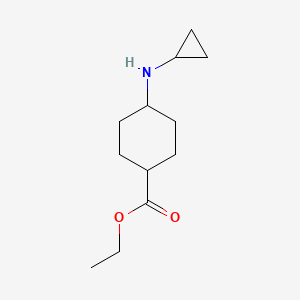


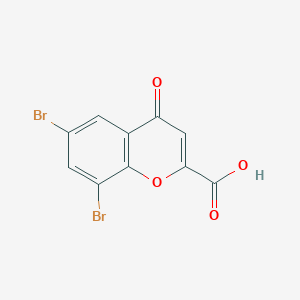

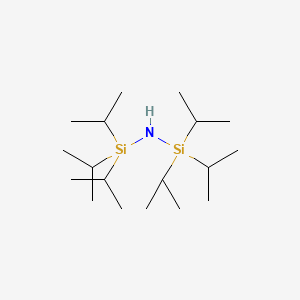
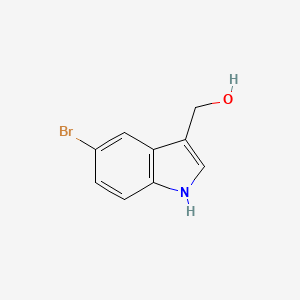
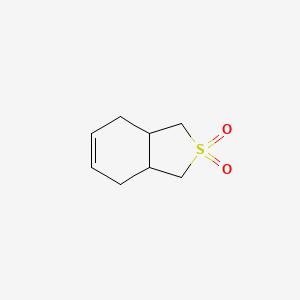
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3033185.png)
